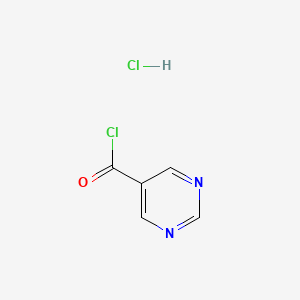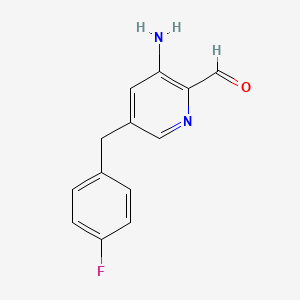
3-Amino-5-(4-fluorobenzyl)picolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(4-fluorobenzyl)picolinaldehyde is an organic compound that features a picolinaldehyde core substituted with an amino group at the 3-position and a 4-fluorobenzyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 5-(4-fluorobenzyl)picolinaldehyde, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-(4-fluorobenzyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-Amino-5-(4-fluorobenzyl)picolinic acid.
Reduction: 3-Amino-5-(4-fluorobenzyl)picolinyl alcohol.
Substitution: Derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
3-Amino-5-(4-fluorobenzyl)picolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-(4-chlorobenzyl)picolinaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
3-Amino-5-(4-methylbenzyl)picolinaldehyde: Similar structure but with a methyl group instead of a fluorine atom.
3-Amino-5-(4-nitrobenzyl)picolinaldehyde: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
3-Amino-5-(4-fluorobenzyl)picolinaldehyde is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to specific targets.
Propriétés
Formule moléculaire |
C13H11FN2O |
|---|---|
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H11FN2O/c14-11-3-1-9(2-4-11)5-10-6-12(15)13(8-17)16-7-10/h1-4,6-8H,5,15H2 |
Clé InChI |
PCZAGAOYYVTNDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


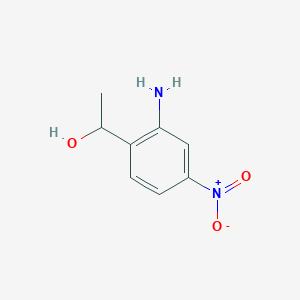
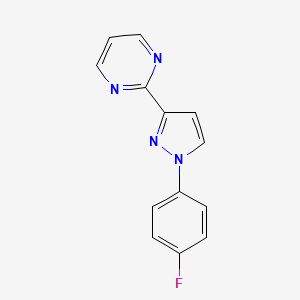
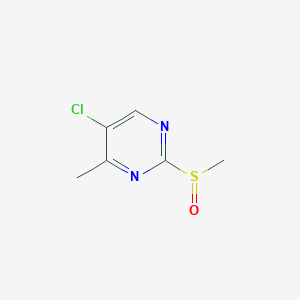
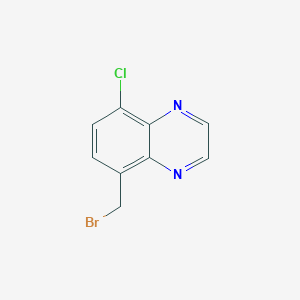
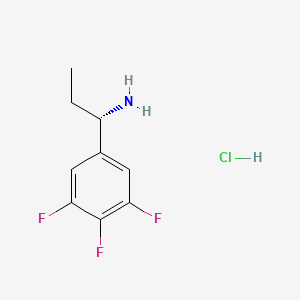

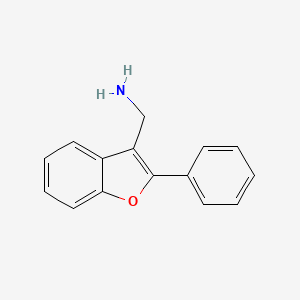
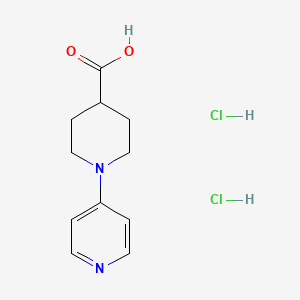
![2-[[2-2(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic Acid](/img/structure/B13658244.png)
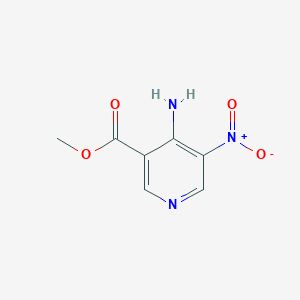
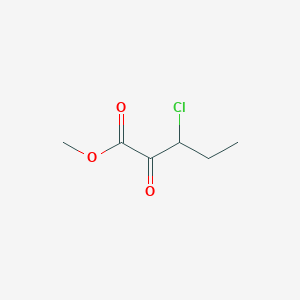
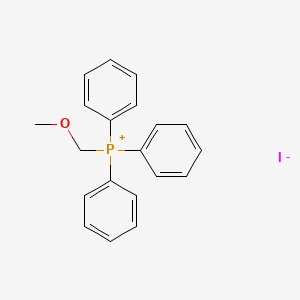
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)
